![molecular formula C9H11NO2 B7942978 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B7942978.png)
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Vue d'ensemble
Description
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant and Hypnotic Agents : A study synthesized a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, revealing their potential as anticonvulsant and hypnotic agents. The compounds showed significant anticonvulsant activities, and one compound in particular (7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one) demonstrated an effective dose (ED50) of 19.0 mg/kg in the anti-MES potency test. Additionally, this compound significantly increased pentobarbital-induced sleep duration in mice (Deng et al., 2011).
Antimicrobial Activity : Another study focused on the synthesis and antimicrobial activity of 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones. The compounds exhibited significant in vitro antimicrobial activity against various microorganisms, including S. aureus, E. faecalis, P. aeruginosa, E. coli, and C. albicans. The study also developed a 2D-QSAR model correlating the pMIC values with physicochemical descriptors (Ağirbaş et al., 2011).
PI3K Inhibitors for Tumor Treatment : Research into 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives revealed their effectiveness as PI3K inhibitors, showing potential for tumor treatment. These compounds exhibited better antiproliferative activities compared to LY294002, a known inhibitor, particularly compound 25, which was the most potent and selective for PI3Kα (Yin et al., 2015).
Synthesis Methodologies : A study presented different methodologies for the synthesis of dihydrobenzo[f][1,4]oxazepin-5-ones by coupling Ugi and Mitsunobu reactions. This research contributes to the development of more efficient synthetic pathways for such compounds (Banfi et al., 2006).
Catalytic Asymmetric Reactions : A microreview focused on the dibenzo[b,f][1,4]oxazepine scaffold, a privileged structure in medicinal chemistry, and presented an overview of enantioselective reactions involving these cyclic seven-membered imines. The review highlighted the scarcity of catalytic asymmetric methodologies for synthesizing chiral dibenzo[b,f][1,4]oxazepine derivatives (Munck et al., 2018).
ROCK Inhibitors for Glaucoma Treatment : A study discovered 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors, useful in the treatment of glaucoma. The compound 12b, in particular, showed potent activities against ROCK I and ROCK II and demonstrated a significant IOP-lowering effect without causing hyperemia (Sun et al., 2021).
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4,9-11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVTOYVIYOIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C2O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.